molecular formula C13H10OS B15257899 2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one

2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one

Cat. No.: B15257899
M. Wt: 214.28 g/mol
InChI Key: INPUGHPLSCQYHW-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one is a seven-membered cyclic ketone substituted with a phenylsulfanyl group at the 2-position. The cyclohepta-2,4,6-trien-1-one (tropone) core is a conjugated trienone system, which confers aromaticity-like stability and reactivity. The phenylsulfanyl substituent introduces steric bulk and electron-withdrawing effects, modulating the compound’s chemical behavior .

This compound has been synthesized via reactions involving O-tosyltropone and 2,2′-thio-dianiline, yielding a product stabilized by hydrogen bonding and π-π interactions in its crystal lattice . Its structural rigidity and electronic properties make it a candidate for applications in coordination chemistry, such as ligand design for metal complexes, and as a precursor in cycloaddition reactions .

Properties

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

2-phenylsulfanylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H10OS/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h1-10H

InChI Key

INPUGHPLSCQYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one typically involves the reaction of cyclohepta-2,4,6-trien-1-one with phenylsulfanyl reagents under controlled conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cycloheptatrienone core can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and biological activity. The cycloheptatrienone core can undergo electronic rearrangements that further modulate its activity.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Mercaptocyclohepta-2,4,6-trien-1-one -SH at C2 C₇H₆OS Higher nucleophilicity; forms disulfide bonds (e.g., 2,2'-Disulfanediylbis variant, 685)
2,2'-Disulfanediylbis(cyclohepta-2,4,6-trien-1-one) S-S bridge between two tropone rings C₁₄H₁₀O₂S₂ Forms dimeric structures; lower solubility in polar solvents compared to phenylsulfanyl analog
S-(7-Oxocyclohepta-1,3,5-trien-1-yl) derivatives (e.g., 681, 686) Thioester-linked aromatic groups C₁₅H₁₁ClO₃S (681) Enhanced antimicrobial activity; used in antibiotic research

Key Differences :

  • The phenylsulfanyl group in 2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one enhances steric hindrance compared to smaller substituents (-SH or thioesters), reducing reactivity in nucleophilic substitutions .
  • Disulfides (e.g., 685) exhibit dimerization-driven stability but lack the hydrogen-bonding capacity observed in the phenylsulfanyl derivative .
Oxygen-Substituted Tropones
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Tropolone (2-Hydroxycyclohepta-2,4,6-trien-1-one) -OH at C2 C₇H₆O₂ Broad-spectrum antimicrobial activity; inhibits HBV replication (EC₅₀ = 5 µM)
β-Thujaplicinol -OH at C2, -isopropyl at C5 C₁₀H₁₂O₂ Antioxidant; isolated from Thuja plicata; used in phytomedicine
2-Methoxy-5-isopropylcyclohepta-2,4,6-trien-1-one -OCH₃ at C2, -isopropyl at C5 C₁₇H₁₈O₅ Enhanced thermal stability; used in X-ray crystallography studies

Key Differences :

  • Tropolone’s hydroxyl group enables stronger hydrogen bonding and higher solubility in aqueous media compared to the phenylsulfanyl derivative .
  • Methoxy and isopropyl substituents (e.g., in β-thujaplicinol) increase hydrophobicity, improving membrane permeability in biological systems .
Nitrogen-Containing Derivatives
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-((2-((2-Aminophenyl)thio)phenyl)amino)-cyclohepta-2,4,6-trien-1-one -NH₂ and -SPh groups C₁₉H₁₆N₂OS Forms hydrogen-bonded dimers; potential ligand for transition metals
Ciladopa (Pharmaceutical derivative) Piperazinyl and dimethoxyphenyl groups C₂₀H₂₃N₃O₄ Dopamine agonist; targets neurological pathways

Key Differences :

  • Amino groups (e.g., in ciladopa) introduce basicity and enable protonation at physiological pH, unlike the neutral phenylsulfanyl derivative .
  • Nitrogen-containing troponoids exhibit higher conformational flexibility due to rotatable bonds in substituents .

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